N-(3-cyanothiophen-2-yl)-4-methoxybenzamide
Description
N-(3-cyanothiophen-2-yl)-4-methoxybenzamide is a heterocyclic amide derivative that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring substituted with a cyano group and a methoxybenzamide moiety, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-11-4-2-9(3-5-11)12(16)15-13-10(8-14)6-7-18-13/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYAIECKYUBTKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-methoxybenzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 4-methoxybenzoic acid. The reaction is carried out under controlled conditions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reaction steps but optimized for large-scale production, including precise temperature control, automated reagent addition, and efficient mixing to enhance reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Pd/C in ethanol under hydrogen gas at room temperature.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Aminothiophene derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-methoxybenzamide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The antioxidant activity is linked to its capacity to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another thiophene-based amide with similar structural features but different functional groups.
N-(thiophen-2-yl)nicotinamide: A thiophene derivative with notable fungicidal activity.
Uniqueness
N-(3-cyanothiophen-2-yl)-4-methoxybenzamide stands out due to its unique combination of a cyano-substituted thiophene ring and a methoxybenzamide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Biological Activity
N-(3-cyanothiophen-2-yl)-4-methoxybenzamide is a synthetic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H10N2O2S
- Molecular Weight : 258.29 g/mol
The compound features a thiophene ring, which is known for its ability to interact with various biological systems, enhancing its potential as a therapeutic agent.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. It acts by disrupting cellular processes essential for microbial survival.
- Anti-Cancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its interaction with DNA and modulation of cell cycle pathways are areas of active investigation .
- Enzyme Inhibition : The compound may also function as an inhibitor of specific enzymes involved in critical biochemical pathways, potentially impacting cancer progression and microbial resistance.
Biological Activity Data
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent.
- Cancer Research : In vitro studies showed that the compound significantly reduced the viability of MCF-7 cells, with an IC50 value indicating strong antiproliferative activity. Further research is needed to elucidate the specific molecular pathways involved in this effect .
- Mechanistic Insights : Investigations into the mechanism of action revealed that this compound interferes with cell division processes in microbial cells, leading to filamentation and eventual cell lysis . This suggests a potential application in treating resistant bacterial strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
